molecular formula C20H10Cl2N2O2 B12676171 Dichloro-5,12-dihydroquino(2,3-b)acridine-7,14-dione CAS No. 38720-66-0

Dichloro-5,12-dihydroquino(2,3-b)acridine-7,14-dione

Cat. No.: B12676171
CAS No.: 38720-66-0
M. Wt: 381.2 g/mol
InChI Key: UFLLEPHODSEMJD-UHFFFAOYSA-N
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Description

EINECS 254-100-6, also known as 2,2’-azobis(2-methylpropionitrile), is a chemical compound widely used as a radical initiator in polymerization reactions. It is a white crystalline powder with the molecular formula C8H12N4. This compound is known for its ability to decompose and generate free radicals, which are essential for initiating polymerization processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’-azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product. The process involves the following steps:

    Reaction of acetone cyanohydrin with hydrazine hydrate: This step produces the intermediate compound, which is then further processed.

    Purification: The intermediate is purified through recrystallization to obtain pure 2,2’-azobis(2-methylpropionitrile).

Industrial Production Methods

In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves large-scale reactors where the reaction conditions are meticulously controlled. The process includes:

    Mixing of reactants: Acetone cyanohydrin and hydrazine hydrate are mixed in precise ratios.

    Temperature control: The reaction mixture is maintained at a specific temperature to optimize the yield.

    Purification and drying: The product is purified through recrystallization and dried to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions

2,2’-azobis(2-methylpropionitrile) primarily undergoes decomposition reactions to generate free radicals. These radicals are highly reactive and can initiate various polymerization reactions.

Common Reagents and Conditions

    Decomposition: The compound decomposes at elevated temperatures (around 60-70°C) to produce free radicals.

    Polymerization: The free radicals generated from the decomposition of 2,2’-azobis(2-methylpropionitrile) initiate the polymerization of monomers such as styrene, acrylonitrile, and methyl methacrylate.

Major Products Formed

    Polymers: The primary products formed from the reactions initiated by 2,2’-azobis(2-methylpropionitrile) are polymers, including polystyrene, polyacrylonitrile, and polymethyl methacrylate.

Scientific Research Applications

2,2’-azobis(2-methylpropionitrile) has a wide range of applications in scientific research, including:

    Chemistry: It is used as a radical initiator in the synthesis of various polymers and copolymers.

    Biology: The compound is employed in the study of radical-induced biological processes and the effects of free radicals on biological systems.

    Medicine: Research on drug delivery systems and the development of polymer-based medical devices often utilizes 2,2’-azobis(2-methylpropionitrile).

    Industry: It is widely used in the production of plastics, rubbers, and adhesives.

Mechanism of Action

The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the decomposition of the compound to generate free radicals. These radicals then initiate polymerization reactions by attacking the double bonds of monomers, leading to the formation of polymer chains. The molecular targets include the double bonds in monomers such as styrene and acrylonitrile.

Comparison with Similar Compounds

Similar Compounds

    Benzoyl peroxide: Another commonly used radical initiator in polymerization reactions.

    Potassium persulfate: Used as an initiator in emulsion polymerization processes.

    Azobisisobutyronitrile: Similar to 2,2’-azobis(2-methylpropionitrile) but with different decomposition temperatures and radical generation rates.

Uniqueness

2,2’-azobis(2-methylpropionitrile) is unique due to its specific decomposition temperature and the stability of the radicals it generates. This makes it particularly suitable for polymerization reactions that require precise control over the initiation process.

Properties

CAS No.

38720-66-0

Molecular Formula

C20H10Cl2N2O2

Molecular Weight

381.2 g/mol

IUPAC Name

6,13-dichloro-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione

InChI

InChI=1S/C20H10Cl2N2O2/c21-15-13-17(23-11-7-3-1-5-9(11)19(13)25)16(22)14-18(15)24-12-8-4-2-6-10(12)20(14)26/h1-8H,(H,23,25)(H,24,26)

InChI Key

UFLLEPHODSEMJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(N2)C(=C4C(=C3Cl)NC5=CC=CC=C5C4=O)Cl

Origin of Product

United States

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